Sigma-1 Receptor Affinity: Patent Class-Level Inference vs. Structurally Divergent Sigma-1 Ligands
Compound 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol falls within the generic Markush structure of fused imidazolyl derivatives claimed in MX2016008062A, which are explicitly described as possessing 'high affinity for sigma receptors, especially sigma-1 receptors' [1]. No discrete Ki value is publicly disclosed for this specific compound. However, as a class, structurally related fused imidazolyl derivatives in the patent family demonstrate sigma-1 Ki values in the low nanomolar to sub-nanomolar range based on radioligand displacement of [3H]-(+)-pentazocine in guinea pig brain membranes [1]. For procurement decisions, this class-level inference distinguishes 2-(2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol from non-patented benzimidazole-cyclobutanol analogs that lack any documented sigma receptor intellectual property or affinity data.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be within patent class high-affinity range |
| Comparator Or Baseline | Non-patented benzimidazole-cyclobutanol analogs (e.g., 2-(1H-benzimidazol-1-yl)cyclobutan-1-ol): no sigma-1 affinity data reported |
| Quantified Difference | Cannot be quantified due to absence of disclosed data for target compound |
| Conditions | Guinea pig brain membrane [3H]-(+)-pentazocine displacement assay (patent class context) |
Why This Matters
The existence of a patent family explicitly claiming high sigma-1 affinity for this structural class provides a documented intellectual property and target-engagement rationale that is absent for off-patent analogs, supporting prioritization in sigma receptor-focused drug discovery programs.
- [1] Almansa-Rosales C, Diaz-Fernandez JL, Nieczypor P, assignors to Laboratorios del Dr. Esteve S.A. Fused imidazolyl derivatives having high affinity for sigma receptors. Mexican Patent MX2016008062A. 2017. View Source
